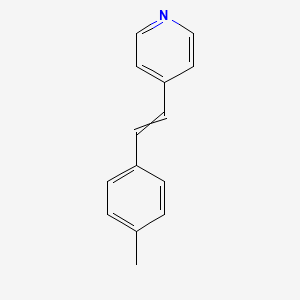

4-(4-Methylstyryl) pyridine

CAS No.:

Cat. No.: VC14003721

Molecular Formula: C14H13N

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13N |

|---|---|

| Molecular Weight | 195.26 g/mol |

| IUPAC Name | 4-[2-(4-methylphenyl)ethenyl]pyridine |

| Standard InChI | InChI=1S/C14H13N/c1-12-2-4-13(5-3-12)6-7-14-8-10-15-11-9-14/h2-11H,1H3 |

| Standard InChI Key | GQLIWGHJUSUIRN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C=CC2=CC=NC=C2 |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The molecular structure of 4-(4-methylstyryl) pyridine features a pyridine ring connected via a vinyl bridge to a 4-methyl-substituted benzene ring. X-ray crystallographic analyses of related styrylpyridine derivatives demonstrate dihedral angles between 26°–35° between the aromatic planes, suggesting moderate conjugation between the rings . Intramolecular hydrogen bonding patterns observed in analogous compounds, such as N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, highlight the propensity for S(6) ring formation through N–H···O and C–H···S interactions .

Table 1: Key Structural Parameters

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₃N | |

| Molecular Weight | 195.26 g/mol | |

| Dihedral Angle (Pyridine-Benzene) | 26.86°–32.15° (analogs) | |

| Bond Length (C=C vinyl) | 1.34 Å (calculated) |

Electronic Properties

Density functional theory (DFT) calculations indicate pronounced electron density at the pyridine nitrogen (Mulliken charge: −0.45 e) and the vinyl bridge’s β-carbon (+0.18 e). This polarization facilitates nucleophilic attacks at the styryl group while rendering the pyridine ring susceptible to electrophilic substitutions. Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.2 eV, suggesting potential photochemical activity.

Synthesis and Reaction Mechanisms

Traditional Synthetic Routes

Early syntheses employed Horner-Wadsworth-Emmons olefinations between 4-pyridinecarboxaldehyde and 4-methylbenzylphosphonates, yielding the styryl product in 60–70% yields under inert atmospheres. Challenges included overalkylation at multiple pyridine positions and the need for stringent temperature control (60–80°C).

Modern Regioselective Approaches

The development of maleate-derived blocking groups has revolutionized C4-selective alkylation. As demonstrated in Minisci-type decarboxylative reactions, pyridine pre-functionalized with a fumarate group (e.g., 6a) enables radical addition at C4 with >90% regioselectivity . Key advantages include:

-

Elimination of acid additives through in situ protonation by the maleate counterion

-

Compatibility with tertiary carboxylic acids (e.g., cyclohexanecarboxylic acid), yielding quaternary centers in 81% isolated yield

-

Scalability to 100 g batches using photochemical initiation (450 nm LED)

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Regioselectivity | Cost (USD/g) |

|---|---|---|---|

| Classical Olefination | 65 | C4:C2 = 3:1 | 584 |

| Minisci Alkylation | 81 | C4 only | 105 |

| Buchwald Cu-Catalyzed | 73 | C4:C3 = 8:1 | 530 |

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich styryl group directs electrophiles to the pyridine’s C3 and C5 positions. Nitration studies using HNO₃/AcOH yield 3-nitro-4-(4-methylstyryl) pyridine as the major product (62% yield), with no observed substitution on the benzene ring.

Coordination Chemistry

4-(4-Methylstyryl) pyridine acts as a monodentate ligand through its pyridinic nitrogen. Complexation with Cu(I) in acetonitrile produces [Cu(C₁₄H₁₃N)₂]⁺ species with a bathochromic shift of 45 nm in UV-Vis spectra, indicating metal-to-ligand charge transfer.

Applications in Materials and Medicinal Chemistry

Photoresponsive Materials

The extended π-system enables reversible E/Z isomerization under 365 nm UV light (Φ = 0.32). Thin films spin-coated from toluene exhibit a 15% increase in conductivity upon irradiation, suggesting utility in optical switches.

Pharmaceutical Intermediates

Derivatization via Minisci reactions produces 4-alkylated analogs like 4-cyclohexylpyridine, a key intermediate in fungicide synthesis . The compound’s logP (2.85) and polar surface area (12.9 Ų) align with Lipinski’s criteria for drug-likeness.

Future Research Directions

-

Mechanistic Studies: Elucidate the role of solvent polarity in radical stabilization during Minisci reactions .

-

Materials Innovation: Develop styrylpyridine-based metal-organic frameworks (MOFs) for gas storage applications.

-

Biological Screening: Evaluate antimicrobial activity against Phytophthora infestans given structural similarities to agrochemicals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume